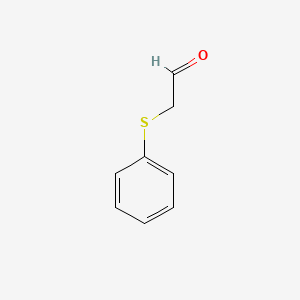

(Phenylsulfanyl)acetaldehyde

Overview

Description

(Phenylsulfanyl)acetaldehyde is a chemical compound with the linear formula C8H8OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H8OS . The InChI representation isInChI=1S/C8H8OS/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 . The Canonical SMILES representation is C1=CC=C(C=C1)SCC=O . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 152.22 g/mol . It has a XLogP3 of 2.4, no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The exact mass is 152.02958605 g/mol .Scientific Research Applications

1. Electrophysiological Properties

(Phenylsulfanyl)acetaldehyde, as a derivative of acetaldehyde, may be implicated in the modulation of electrophysiological properties of neurons. Research on acetaldehyde showed that it could increase the firing rate and burst firing of neurons in the ventro tegmental area (VTA) of rats, suggesting a role in neuronal activity modulation (Foddai et al., 2004).

2. Wine Fermentation

In the context of winemaking, acetaldehyde and its derivatives play a crucial role. They are involved in the degradation of sulfur-dioxide-bound acetaldehyde by malolactic lactic acid bacteria, impacting the sensory and color qualities of wines (Osborne et al., 2006).

3. Metabolism Studies

Acetaldehyde metabolism has been studied in human erythrocytes, indicating that it is metabolized by NAD-dependent cytosolic enzymes. This insight into metabolic pathways might also be applicable to this compound (Inoue et al., 1978).

4. Extraction and Analysis Techniques

Phenyl group-functionalized magnetic mesoporous silica microspheres have been developed for the fast extraction and analysis of acetaldehyde in complex samples like cigarette smoke, which can also be applicable for this compound (Huang et al., 2013).

5. Toxicity and Carcinogenic Properties

Studies have indicated that acetaldehyde is a highly toxic and mutagenic product, classified as a Class I carcinogen. The impact of similar compounds such as this compound in this context could be significant (Uittamo et al., 2011).

6. Kinetics During Fermentation

The kinetics of acetaldehyde during alcoholic fermentation by Saccharomyces cerevisiae have been analyzed, which might provide insights into the behavior of similar compounds like this compound under fermentation conditions (Jackowetz et al., 2011).

7. Role in Cardiac Damage

Research suggests that acetaldehyde, the major metabolite of ethanol, might be responsible for alcohol-induced cardiac damage. The effects of related compounds, including this compound, in this context would be an important area of study (Li et al., 2006).

8. Analysis Techniques

The optimized method for the measurement of acetaldehyde by high-performance liquid chromatography (HPLC) can be relevant for analyzing derivatives like this compound (Guan et al., 2012).

9. Binding to Proteins

Acetaldehyde forms both stable and unstable adducts with proteins like serum albumin. Understanding how this compound interacts with proteins could be crucial for pharmacological and toxicological studies (Donohue et al., 1983).

Safety and Hazards

The safety data sheet for acetaldehyde, a related compound, indicates that it is extremely flammable, harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and may cause cancer . It’s important to handle (Phenylsulfanyl)acetaldehyde with appropriate safety precautions.

Mechanism of Action

Target of Action

(Phenylsulfanyl)acetaldehyde, a derivative of acetaldehyde, is a complex compound with potential interactions in the body. Acetaldehyde, a related compound, is known to interact with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Mode of Action

Acetaldehyde, a related compound, acts as both a gaba agonist and a glutamate n-methyl-d-aspartate (nmda) receptor antagonist . It also facilitates dopamine release from the nucleus accumbens .

Biochemical Pathways

After chronic exposure to alcohol, downregulation of GABAergic and upregulation of NMDA glutamatergic systems typically occur .

Pharmacokinetics

Acetaldehyde, a related compound, is metabolized into acetic acid by aldehyde dehydrogenase (aldh) in the liver . Genetic polymorphisms of ALDH2 play a large role in the metabolism of acetaldehyde .

Result of Action

Acetaldehyde, a related compound, is known to cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to acetaldehyde can cause persistent structural and functional changes in the brain .

Action Environment

Acetaldehyde, a related compound, is ubiquitous in the environment and can be formed during cooking upon high-temperature frying and also could be sourced from cigarette smoke and/or other combustion operations .

properties

IUPAC Name |

2-phenylsulfanylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDDGALZIHEYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342206 | |

| Record name | (Phenylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66303-55-7 | |

| Record name | (Phenylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)

![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)

![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)